![molecular formula C12H13BrO2S B2610607 1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane CAS No. 2411257-96-8](/img/structure/B2610607.png)

1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

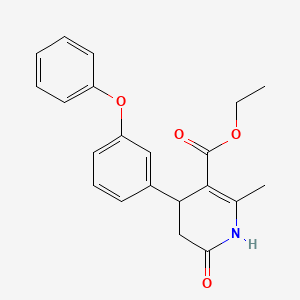

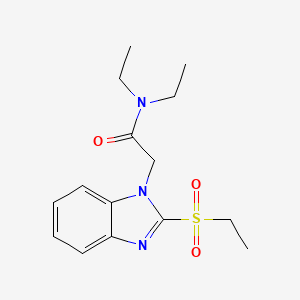

“1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane” is a chemical compound with the molecular formula C12H13BrO2S . It has an average mass of 301.199 Da and a monoisotopic mass of 299.981964 Da .

Molecular Structure Analysis

The molecular structure of “1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane” consists of a bicyclic pentane ring attached to a sulfonyl group, which is further connected to a 4-methylphenyl group .Aplicaciones Científicas De Investigación

Synthesis and Solvolysis

1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane is a compound that can be related to the broader family of bicyclo[1.1.1]pentanes and their derivatives, which have been the subject of various scientific research applications. For instance, the synthesis and solvolysis of 1-bromobicyclo[1.1.1]pentane have been explored, where it was found to undergo solvolysis faster than t-butyl bromide in aqueous ethanol, yielding 3-methylenecyclobutanol exclusively without detection of products from the capture of the bicyclo[1.1.1]pentyl cation (E. Della & D. Taylor, 1990).

Tricyclo[2.1.0.01,3]pentane Formation

Research has also delved into reactions leading to tricyclo[2.1.0.01,3]pentane, a reaction product in studies involving similar brominated compounds. The reaction of 1,1-dibromo-2,3-bis(chloromethyl)cyclopropane with methyllithium, leading to 1-bromo-2-chloromethylbicyclo[1.1.0]butane and further to tricyclo[2.1.0.01,3]pentane, presents a pathway that involves complex rearrangements and ring closures (Kenneth B. Wiberg et al., 1987).

Strain-Release Reagents

In another dimension of research, sulfone-substituted bicyclo[1.1.0]butanes and housanes, which bear resemblance to the sulfonyl group in 1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane, have been recognized for their utility in organic synthesis. These compounds are prized for their bench stability and high reactivity in strain-releasing processes, making them valuable in the synthesis of complex organic molecules. An efficient one-pot synthesis method for these compounds from readily available methyl sulfones has been developed, showcasing their broad applicability in organic synthesis (M. Jung & V. Lindsay, 2022).

Propiedades

IUPAC Name |

1-bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2S/c1-9-2-4-10(5-3-9)16(14,15)12-6-11(13,7-12)8-12/h2-5H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTOGCZEQIFDKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C23CC(C2)(C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-tosylbicyclo[1.1.1]pentane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2610525.png)

![1-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone](/img/structure/B2610526.png)

![1-(2-Methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B2610528.png)

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2610529.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610539.png)

![4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2610540.png)